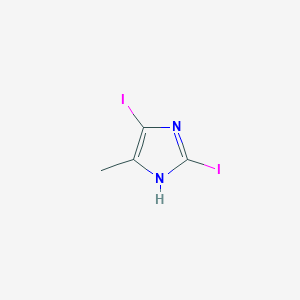

2,5-Diiodo-4-methyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

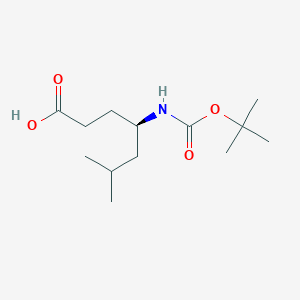

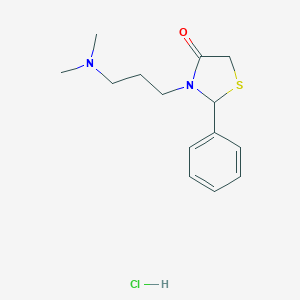

“2,5-Diiodo-4-methyl-1H-imidazole” is a chemical compound with the CAS Number: 149510-85-0 . It has a molecular weight of 333.9 and is typically stored at 4 degrees Celsius . The compound is in the form of a powder .

Synthesis Analysis

Imidazole synthesis involves the formation of bonds during the creation of the imidazole . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components in functional molecules used in various applications .

Molecular Structure Analysis

The InChI Code for “2,5-Diiodo-4-methyl-1H-imidazole” is 1S/C4H4I2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) . This indicates the presence of 4 carbon atoms, 4 hydrogen atoms, 2 iodine atoms, and 2 nitrogen atoms in the molecule .

Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of one or more bonds in the heterocycle . For example, a nickel-catalyzed cyclization of amido-nitriles has been reported, which proceeds via proto-demetallation, tautomerization, and dehydrative cyclization .

Physical And Chemical Properties Analysis

“2,5-Diiodo-4-methyl-1H-imidazole” is a powder with a melting point of 191-192 degrees Celsius . and is typically stored at 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Chemical Research

“2,5-Diiodo-4-methyl-1H-imidazole” is a chemical compound with the CAS Number: 149510-85-0 . It’s often used in chemical research due to its unique properties. It has a molecular weight of 333.9 and a melting point of 191-192 degrees Celsius .

Medicine

Imidazole derivatives, including “2,5-Diiodo-4-methyl-1H-imidazole”, have found applications in medicine . They play a pivotal role in the synthesis of biologically active molecules . These include anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

In synthetic chemistry, imidazole derivatives are used in diverse multicomponent reactions conducted under different conditions . They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Industrial Applications

Imidazole derivatives are also used in industry . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Green Chemistry

In the field of green chemistry, imidazole derivatives have extended the application as ionic liquids and N-heterocyclic carbenes (NHCs) . This is due to the demand for environmentally friendly methods in chemical organic synthesis .

Organometallic Catalysis

Imidazole derivatives are used in organometallic catalysis . They are used in critical strategies, catalytic approaches, and sustainable methodologies based on two, three, and four components .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-diiodo-5-methyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBIXFAUPJOCRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314080 |

Source

|

| Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diiodo-4-methyl-1H-imidazole | |

CAS RN |

149510-85-0 |

Source

|

| Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)